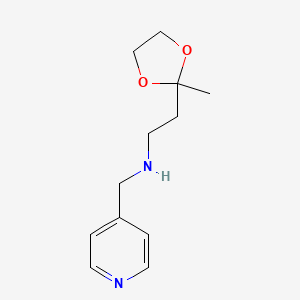
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine is a chemical compound of interest in scientific research. It is commonly referred to as TMA-2 and belongs to the class of phenethylamines. TMA-2 has been studied for its potential use in various fields, including medicine and neuroscience.
作用机制
TMA-2 acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by TMA-2 leads to changes in the activity of neurons in the brain, which may underlie its effects on mood and behavior.
Biochemical and Physiological Effects:
TMA-2 has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. TMA-2 has also been shown to have effects on heart rate and blood pressure, which may limit its use in humans.
实验室实验的优点和局限性
TMA-2 has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. TMA-2 has been shown to have toxic effects in some animal models, which may limit its use in humans. Additionally, its effects on heart rate and blood pressure may make it difficult to use in studies involving human subjects.
未来方向
There are several future directions for research on TMA-2. One area of interest is the development of new drugs based on its mechanism of action. Understanding how TMA-2 interacts with the 5-HT2A receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
Another area of interest is the study of TMA-2's effects on brain structure and function. Understanding how TMA-2 affects the brain may lead to new insights into the neural basis of mood and behavior.
Finally, there is a need for further research on the safety and toxicity of TMA-2. Understanding the potential risks associated with its use is important for the development of safe and effective drugs.
合成方法
TMA-2 can be synthesized through the reaction of 2,5-dimethoxy-N-(thiophen-3-ylmethyl)phenethylamine with paraformaldehyde, followed by reduction with sodium borohydride. This method has been described in detail in scientific literature and has been used to produce TMA-2 for research purposes.
科学研究应用
TMA-2 has been studied for its potential use in various fields of scientific research. One area of interest is its potential as a therapeutic agent in the treatment of psychiatric disorders. Studies have shown that TMA-2 has antidepressant and anxiolytic effects in animal models, which suggest that it may have potential as a treatment for depression and anxiety in humans.
Another area of interest is the study of TMA-2's mechanism of action in the brain. TMA-2 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Understanding the mechanism of action of TMA-2 at this receptor may lead to the development of new drugs for the treatment of psychiatric disorders.
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(13-5-6-14-11)3-4-12-8-10-2-7-15-9-10/h2,7,9,12H,3-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVPYZYBBJVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-3-ylmethyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)

![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)